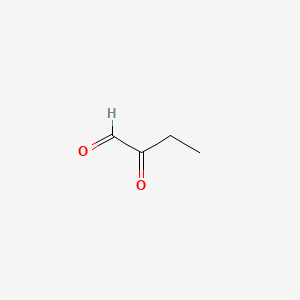

Butanal, 2-oxo-

説明

Contextualization of α-Ketoaldehydes in Modern Organic Chemistry

α-Ketoaldehydes are a class of organic compounds characterized by an aldehyde group substituted with a keto group on the adjacent carbon. hmdb.ca This structural motif makes them highly reactive and valuable building blocks in modern organic synthesis. researchgate.netorganic-chemistry.org Their ambiphilic nature allows them to participate in a wide array of chemical transformations, including cycloadditions, cyclizations, and carbon-carbon bond-forming reactions, leading to the synthesis of complex aza-cyclic and heterocyclic compounds. researchgate.net

The reactivity of α-ketoaldehydes is central to their utility. They are key precursors in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com For instance, they can be condensed with primary or secondary amines to form α-imino ketones, which are important intermediates for creating diverse nitrogen-containing heterocycles. researchgate.net Furthermore, the development of catalytic asymmetric reactions involving α-ketoaldehydes, such as aldol (B89426) reactions, has opened avenues for the enantioselective synthesis of valuable chiral molecules. rsc.org The continuous exploration of the synthetic potential of α-ketoaldehydes underscores their established and growing importance in the field of organic chemistry. organic-chemistry.orgkvmwai.edu.in

Academic Significance and Research Scope of Butanal, 2-oxo-

The academic significance of Butanal, 2-oxo- stems from its involvement in fundamental biochemical processes and its utility as a reactive intermediate in chemical synthesis. It is a known participant in the Maillard reaction, a form of non-enzymatic browning that is crucial in food chemistry and is also implicated in physiological and pathological processes in the human body. nih.govimreblank.ch Specifically, Butanal, 2-oxo- can react with amino acids, such as proline, during the Strecker degradation phase of the Maillard reaction to form various N-heterocyclic flavor compounds. imreblank.chresearchgate.net

Research into Butanal, 2-oxo- extends to its role in cellular metabolism and its interactions with enzymes. It has been shown to interact with butanol dehydrogenase, an enzyme involved in butanol biosynthesis. imreblank.ch Moreover, studies have investigated the potential of its derivatives, such as oximes, for their antioxidant properties. The compound's ability to undergo various reactions, including aldol condensations and oxidations, makes it a versatile tool for synthetic chemists. cymitquimica.comchemcess.com The scope of research on Butanal, 2-oxo- is broad, encompassing its formation pathways, its reactivity with biomolecules, and its applications in creating new chemical entities. ontosight.aiimreblank.ch

Interactive Data Table: Physicochemical Properties of Butanal, 2-oxo-

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂ | biosynth.com |

| Molecular Weight | 86.09 g/mol | biosynth.com |

| IUPAC Name | 2-oxobutanal | hmdb.ca |

| Common Names | Ethylglyoxal, 2-Ketobutyraldehyde | ontosight.aihmdb.ca |

| CAS Number | 4417-81-6 | biosynth.com |

| Boiling Point | 176 °C | biosynth.com |

| Density | 1.029 g/cm³ | biosynth.com |

| Flash Point | 16.4 °C | biosynth.com |

Interactive Data Table: Spectroscopic Data of Butanal, 2-oxo-

| Spectroscopic Technique | Key Features | Source |

| NMR Spectroscopy | Aldehyde proton: δ 9.6–9.8 ppm; α-keto methylene (B1212753) protons: δ 2.5–2.7 ppm | |

| Infrared (IR) Spectroscopy | Strong C=O stretch at ~1720 cm⁻¹; Aldehyde C-H stretch at ~2800 cm⁻¹ | |

| Mass Spectrometry | Molecular ion peak at m/z 86 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQMRRVZJSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075063 | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-81-6 | |

| Record name | Ethylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Butanal, 2 Oxo

De Novo Synthetic Routes to Butanal, 2-oxo-

The deliberate synthesis of Butanal, 2-oxo- and other α-ketoaldehydes can be achieved through several strategic approaches, primarily involving oxidative transformations and chain elongation techniques.

Oxidative Transformations for α-Ketoaldehyde Formation

The oxidation of suitable precursors is a common strategy for the synthesis of α-ketoaldehydes. One efficient method involves the selective oxidation of α-hydroxy ketones. For instance, a copper(I)-catalyzed oxidation using oxygen as the oxidant has been shown to produce a variety of α-ketoaldehydes with high yields. rsc.org This method offers a direct route to the desired functional group arrangement.

Another innovative approach utilizes the oxidation of readily available sulfoxonium ylides with Oxone in a two-phase water-organic solvent system. chemrxiv.org This method is highlighted as a simple and safe transformation that can generate a wide range of α-keto aldehydes, which are subsequently isolated through short-path distillation of the resulting oligomers. chemrxiv.org

Furthermore, the oxidative cleavage of the C–C bond in specific molecules can yield α-ketoaldehydes. For example, the ring-opening reaction of chalcone (B49325) epoxides in methanol (B129727) with iodine can lead to the formation of an α-ketoaldehyde intermediate. acs.org Similarly, the dioxomolybdenum(VI)-catalyzed oxidative cleavage of certain glycols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant provides a clean and high-yielding pathway to γ-dicarbonyls, including ketoaldehydes. rsc.org

Carbonyl Homologation and Chain Elongation Strategies

Carbonyl homologation provides a means to construct the Butanal, 2-oxo- skeleton by extending the carbon chain of a simpler carbonyl compound. This can involve a one-carbon or multi-carbon extension. For example, methods for the one-carbon homologation of aldehydes to α-chloroketones have been described, which could serve as intermediates for α-ketoaldehydes. researchgate.net Two-carbon homologation of aldehydes or ketones to α,β-unsaturated aldehydes is a well-established process, often employing Horner-Wadsworth-Emmons type reactions. nih.gov While not a direct route to Butanal, 2-oxo-, these homologation strategies are fundamental in building the necessary carbon framework which can then be further functionalized.

A specific example of chain elongation relevant to butanal derivatives is the hydroformylation of propylene (B89431), also known as the oxo synthesis process. google.com This industrial process generates butanals, which can then potentially be converted into Butanal, 2-oxo- through subsequent oxidation steps.

Butanal, 2-oxo- as a Product of Complex Chemical Reactions

Butanal, 2-oxo- is also formed as a product in several complex, large-scale chemical processes, particularly those occurring in the Earth's atmosphere and in biological systems.

Formation via Gas-Phase Ozonolysis Reactions

The gas-phase reaction of ozone with isoprene (B109036) (C₅H₈), a major biogenic volatile organic compound, is a significant atmospheric source of various oxidation products, including α-ketoaldehydes. nih.govsmu.edu The ozonolysis of isoprene proceeds through the formation of a Criegee intermediate, which can decompose to yield a variety of products. semanticscholar.org While the direct formation of Butanal, 2-oxo- is not explicitly detailed as a major product in some studies, the ozonolysis of related alkenes is known to produce smaller α-dicarbonyls like methylglyoxal. researchgate.net The complex reaction mechanism suggests that under certain conditions, larger α-ketoaldehydes could also be formed. The ozonolysis of isoprene is a known source of hydroxyl (OH) radicals, with an average yield of approximately 0.26. semanticscholar.orgcopernicus.org

| Method | Reported OH Radical Yield from Isoprene Ozonolysis | Reference |

|---|---|---|

| Scavenger Method | 0.25 ± 0.04 | copernicus.org |

| Tracer Method | 0.25 ± 0.03 | copernicus.org |

| Kinetic Study | 0.27 ± 0.02 | copernicus.org |

| Direct Observation (FAGE) | 0.26 ± 0.02 | copernicus.org |

| Average Recommended | 0.26 ± 0.02 | copernicus.org |

Generation from OH Radical Initiated Oxidations

The oxidation of isoprene initiated by hydroxyl (OH) radicals is a primary degradation pathway for this abundant atmospheric hydrocarbon. nih.govcopernicus.org This complex reaction cascade involves the addition of the OH radical to isoprene, followed by the addition of molecular oxygen (O₂) to form peroxy radicals (RO₂). nih.govresearchgate.net These peroxy radicals can then undergo a variety of reactions, including isomerization and reactions with nitric oxide (NO), leading to a wide array of oxygenated products. copernicus.orgresearchgate.net While major products include methacrolein (B123484) and methyl vinyl ketone, the formation of C4 dihydroxycarbonyl compounds has also been studied, indicating the potential for Butanal, 2-oxo- or related C4 species to be formed through these pathways. researchgate.netcaltech.edu The branching ratios of the different reaction pathways are highly dependent on atmospheric conditions, such as the concentration of NO. copernicus.org

Derivations from Sugar Degradation Pathways

Butanal, 2-oxo- can be formed through the degradation of sugars. In food chemistry, the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, can lead to the formation of various flavor compounds, including branched-chain aldehydes. nih.gov The Strecker degradation, a key part of the Maillard reaction, involves the reaction of an amino acid with a dicarbonyl compound, resulting in the formation of an aldehyde. nih.gov While 3-methylbutanal (B7770604) is a prominent example, the degradation of certain sugar and amino acid precursors could potentially lead to the formation of Butanal, 2-oxo-.

In biological systems, 3,4-dihydroxy-2-oxobutanal, a related α-ketoaldehyde, is known to be an intermediate in the degradation of glycolaldehyde, a product of glycolysis. ontosight.ai The metabolic pathways of sugars can lead to the formation of various carbonyl compounds. mdpi.com For instance, the degradation of sugars can produce pyruvate, which is a key intermediate in many metabolic pathways. mdpi.com While direct evidence for the formation of Butanal, 2-oxo- from common sugar degradation pathways like the Embden-Meyerhof-Parnas (EMP) pathway is not explicitly stated, the chemical complexity of these pathways allows for the possibility of its formation as a minor product. The degradation of xylose, for example, leads to furfural, but other side-reaction pathways exist. researchgate.net

Catalytic Approaches in Butanal, 2-oxo- Synthesis and Transformation

Catalysis plays a pivotal role in the production and subsequent chemical conversions of butanal, 2-oxo-. The choice of catalyst—whether homogeneous, heterogeneous, organocatalytic, or biocatalytic—largely determines the efficiency, selectivity, and environmental impact of the synthetic process.

Both homogeneous and heterogeneous catalysis have been explored for the synthesis of butanal, 2-oxo- and its derivatives. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. britannica.comslideshare.net For instance, the oxo process, a classic example of homogeneous catalysis, can lead to the formation of butanals through the hydroformylation of propylene. While not a direct synthesis of butanal, 2-oxo-, this process highlights the power of soluble metal complexes, like cobalt or rhodium carbonyls, in aldehyde synthesis. britannica.com

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, provides significant advantages in terms of catalyst separation and reusability. wikipedia.orgappliedcatalysts.com A notable example is the selective oxidation of 3-hydroxybutanal derivatives to produce butanal, 2-oxo-. Research has demonstrated the use of manganese oxide (Mn3O4) nanoparticles supported on mesoporous silica (B1680970) (SBA-15) as an effective heterogeneous catalyst for this transformation. This method achieved a high conversion rate of 94% at 80°C. The reaction is proposed to follow a Mars-van Krevelen mechanism, where oxygen from the catalyst's lattice is the active oxidant.

| Catalyst Type | Precursor | Catalyst | Key Findings | Reference |

| Homogeneous | Propylene | Cobalt or Rhodium Carbonyls | Forms butanals via hydroformylation, illustrating a pathway to aldehyde synthesis. | britannica.com |

| Heterogeneous | 3-Hydroxybutanal derivatives | Mn3O4 on SBA-15 | Achieves 94% conversion to butanal, 2-oxo- at 80°C. |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. While specific research on the direct organocatalytic synthesis of butanal, 2-oxo- is not extensively detailed in the provided results, the principles of organocatalysis are highly relevant to its formation and transformation. For example, organocatalysts are known to activate substrates in various ways, including the formation of iminium and enamine intermediates, which are crucial in many carbonyl group transformations.

Recent studies have highlighted the use of organocatalysts in a variety of synthetic transformations, some of which could be conceptually applied to the synthesis of butanal, 2-oxo- precursors or its subsequent reactions. For instance, the development of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst for the synthesis of 2-oxazolidinones from epoxy amines demonstrates the potential of immobilized organocatalysts in continuous flow processes. rsc.org Furthermore, photoredox catalysis using organic dyes has become a mild and effective method for generating radical species, expanding the toolkit for complex molecule synthesis. acs.org

Biocatalysis, which employs enzymes as catalysts, offers highly selective and environmentally benign routes for chemical synthesis. The synthesis of butanal, 2-oxo- can be achieved through enzymatic pathways. For instance, alcohol dehydrogenases can be used for the oxidation of 1,3-butanediol (B41344) to produce butanal, 2-oxo-. This biocatalytic approach requires careful control of reaction parameters such as temperature (typically 20–25°C) and pH (neutral to slightly alkaline) to ensure enzyme stability and optimal activity.

Enzymes are also instrumental in the transformation of butanal, 2-oxo-. It has been utilized in biocatalyzed aldol (B89426) reactions to create more complex 2-oxoacid structures. These reactions are valuable for synthesizing precursors to important biochemicals like proline and pipecolic acid. The efficiency of these enzymatic reactions can be enhanced through protein engineering, with reported conversion rates ranging from 30% to 95%.

Furthermore, the broader field of biocatalysis provides numerous examples of aldehyde synthesis from various precursors. Carboxylic acid reductases (CARs), for example, can convert carboxylic acids into aldehydes. nih.gov Although requiring cofactors like ATP and NADPH, these enzymatic systems can be highly effective. nih.gov

| Enzyme Class | Precursor | Product | Key Findings | Reference |

| Alcohol Dehydrogenase | 1,3-Butanediol | Butanal, 2-oxo- | Requires controlled temperature and pH for optimal performance. | |

| Aldolase | Butanal, 2-oxo- | Extended 2-oxoacids | Used to construct precursors for biochemicals like proline. Conversion rates can be up to 95%. | |

| Carboxylic Acid Reductase | Carboxylic Acids | Aldehydes | Requires cofactors ATP and NADPH. | nih.gov |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Butanal, 2 Oxo

Nucleophilic Addition Reactions of Butanal, 2-oxo-

The electrophilicity of the two carbonyl carbons in Butanal, 2-oxo- makes them susceptible to attack by nucleophiles. medlifemastery.comsavemyexams.com The general reactivity of aldehydes is typically higher than that of ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. This principle suggests that nucleophilic attack will preferentially occur at the aldehyde moiety. The reaction mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. medlifemastery.com Subsequent protonation of the resulting alkoxide ion yields the final addition product. medlifemastery.comsavemyexams.com

The aldehyde group in Butanal, 2-oxo- is the more reactive site for nucleophilic addition. This is consistent with the general principles of carbonyl reactivity, where aldehydes are less sterically hindered and more electrophilic than ketones. Reactions with nucleophiles such as amines, thiols, and cyanide ions are expected to occur preferentially at the C1 position (aldehyde carbon). sarchemlabs.com For instance, in the formation of cyanohydrins, the cyanide ion (CN⁻) attacks the aldehyde carbon, followed by protonation of the oxygen to yield 2-hydroxy-3-oxopentanenitrile. medlifemastery.comsavemyexams.com Similarly, reaction with hydroxylamine (B1172632) occurs at the aldehyde to form the corresponding oxime, Butanal, 2-oxo-, 1-oxime. ontosight.ai

While the aldehyde is the primary site of attack, nucleophilic addition can also occur at the ketone (C2) position, particularly if the aldehyde is protected or if reaction conditions are forcing. The ketone carbonyl is less electrophilic than the aldehyde due to the electron-donating effect of the adjacent ethyl and formyl groups. Reactions targeting the ketone group often require specific catalysts or reaction conditions to overcome the lower reactivity. For example, under certain conditions, a second equivalent of a nucleophile could add to the ketone after the aldehyde has reacted.

Table 1: Regioselectivity in Nucleophilic Addition Reactions

| Nucleophile | Primary Reaction Site | Product Type |

| Cyanide (HCN) | Aldehyde | Cyanohydrin |

| Amines (R-NH₂) | Aldehyde | Imine/Enamine |

| Thiols (R-SH) | Aldehyde | Thioacetal |

| Water (H₂O) | Aldehyde | Hydrate (Gem-diol) |

| Alcohols (R-OH) | Aldehyde | Hemiacetal/Acetal |

Addition to Aldehyde Moiety

Condensation and Cyclization Reactions Utilizing Butanal, 2-oxo-

The bifunctional nature of Butanal, 2-oxo- makes it a valuable building block in condensation and cyclization reactions, enabling the synthesis of more complex molecular architectures, particularly heterocyclic systems. researchgate.net It can undergo reactions like aldol (B89426) condensation under basic conditions.

Butanal, 2-oxo- serves as a precursor in the synthesis of a variety of heterocyclic compounds. Its ability to react with dinucleophilic species allows for the construction of five- and six-membered rings. For example, it is known to react with compounds like histidine during the Maillard reaction to form substituted pyridoimidazoles. lookchem.com Derivatives of 2-oxobutanal are also employed in creating other complex heterocycles. The condensation of 2-hydroxyimino-3-oxobutanal, a derivative, with benzylamines yields (Z)-α-nitroso-β-enaminones, which exist in equilibrium with other tautomeric forms. rsc.org These reactions highlight the utility of the 2-oxobutanal scaffold in generating functionally diverse heterocyclic molecules. researchgate.netscilit.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are efficient tools in organic synthesis. wikipedia.orgscielo.br The Petasis reaction, a prominent MCR, involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org

Given its carbonyl functionalities, Butanal, 2-oxo- is a potential substrate for the Petasis reaction and other MCRs. ambeed.com In a typical Petasis reaction involving Butanal, 2-oxo-, it would serve as the carbonyl component. The reaction would likely proceed via the condensation of the amine with the more reactive aldehyde group, followed by the addition of the organoboronic acid to the resulting iminium ion to generate a highly functionalized amino alcohol derivative. wikipedia.org The versatility of MCRs allows for the rapid generation of molecular diversity from simple precursors like 2-oxobutanal. taylorandfrancis.commdpi.com

Table 2: Examples of Heterocyclic Systems Synthesized from 2-Oxobutanal Derivatives

| Reactant(s) | Heterocyclic Product | Reaction Type | Reference |

| Histidine/Histamine | Pyridoimidazoles | Condensation/Maillard Reaction | lookchem.com |

| Benzylamine (with 2-hydroxyimino-3-oxobutanal) | (Z)-α-nitroso-β-enaminones | Condensation | rsc.org |

| Dinucleophiles | Pyrazoles, Pyridazines | Cyclocondensation | researchgate.net |

Applications in Heterocyclic Synthesis

Redox Chemistry of Butanal, 2-oxo-

The redox chemistry of Butanal, 2-oxo- involves both the oxidation and reduction of its carbonyl groups. These transformations can lead to a variety of products, including carboxylic acids and alcohols.

Oxidation: The aldehyde group of Butanal, 2-oxo- can be selectively oxidized to a carboxylic acid, yielding 2-oxobutanoic acid. This transformation can be achieved using various oxidizing agents. Stronger oxidation conditions may lead to cleavage of the carbon-carbon bond or oxidation of the ketone as well. Overoxidation can result in the formation of simpler carboxylic acids. The oxidation of α-dicarbonyls is a key process in various chemical and biological systems, such as the Maillard reaction, where related compounds are formed and subsequently oxidized. ebi.ac.uk

Reduction: Reduction of Butanal, 2-oxo- can yield different products depending on the reducing agent and reaction conditions. The use of a mild reducing agent, such as sodium borohydride, would typically reduce the more reactive aldehyde group to a primary alcohol, forming 1-hydroxy-2-butanone. Stronger reducing agents, like lithium aluminum hydride, or catalytic hydrogenation can reduce both carbonyl groups to yield 1,2-butanediol. The general mechanism for carbonyl reduction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the alkoxide intermediate. libretexts.org The reduction of related ketoaldehydes is a known pathway in metabolic processes and organic synthesis.

Selective Reduction Pathways (e.g., to 1-Hydroxy-butan-2-one)

The selective reduction of one carbonyl group in the presence of the other is a key transformation of Butanal, 2-oxo-. The reduction of the aldehyde group is generally favored, leading to the formation of 1-hydroxy-butan-2-one. This selectivity is due to the higher reactivity of the aldehyde carbonyl compared to the ketone carbonyl.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using specific catalysts can achieve this selective reduction. For instance, alcohol dehydrogenases are enzymes that can catalyze the reduction of aldehydes and ketones. google.com These biocatalysts often exhibit high chemo- and stereoselectivity. While specific studies on the enzymatic reduction of Butanal, 2-oxo- to 1-hydroxy-butan-2-one are not abundant in the provided results, the general principle of using alcohol dehydrogenases for such transformations is well-established. google.com

Chemical reducing agents can also be used. The choice of reagent is crucial to prevent over-reduction to 1,2-dihydroxybutane. lookchem.com Milder reducing agents would be preferred to selectively target the more reactive aldehyde functionality.

| Product | Precursor | Reagent/Catalyst | Reaction Type |

| 1-Hydroxy-butan-2-one | Butanal, 2-oxo- | Alcohol Dehydrogenase (potential) | Selective Reduction |

| 1,2-Dihydroxybutane | Butanal, 2-oxo- | Strong Reducing Agent | Reduction |

Oxidation Pathways and Products

Oxidation of Butanal, 2-oxo- can lead to different products depending on the oxidizing agent and reaction conditions. The aldehyde group is more susceptible to oxidation than the ketone group.

Mild oxidizing agents can selectively oxidize the aldehyde to a carboxylic acid, yielding 2-oxobutanoic acid. This type of transformation is a common reaction for aldehydes.

Stronger oxidizing agents or different reaction conditions can lead to cleavage of the carbon-carbon bond. For example, in the context of atmospheric chemistry, the ozonolysis of certain unsaturated ketones can produce Butanal, 2-oxo- as an intermediate, which can then be further oxidized. researchgate.net The reaction of Butanal, 2-oxo- with atmospheric oxidants like hydroxyl radicals can lead to various degradation products.

| Product | Precursor | Reagent/Catalyst | Reaction Type |

| 2-Oxobutanoic acid | Butanal, 2-oxo- | Mild Oxidizing Agent | Selective Oxidation |

| Various degradation products | Butanal, 2-oxo- | Hydroxyl radicals, Ozone | Oxidation/Degradation |

Rearrangement and Degradation Mechanisms

Butanal, 2-oxo- can undergo various rearrangement and degradation reactions. Due to the presence of two carbonyl groups, it can participate in intramolecular reactions. One potential rearrangement is a 1,2-hydride shift, which could be facilitated under certain conditions, although specific examples for Butanal, 2-oxo- are not detailed in the provided search results.

In the context of atmospheric chemistry, photolysis is a significant degradation pathway for carbonyl compounds. Norrish Type II reactions are intramolecular hydrogen abstraction processes that can occur in carbonyls containing a γ-hydrogen. chemrxiv.org Following photoexcitation, the carbonyl can undergo a 1,5-hydrogen shift to form a 1,4-biradical, which can then cleave or cyclize. chemrxiv.org Theoretical studies have investigated the Norrish Type II reaction pathways for Butanal, 2-oxo- on both singlet and triplet potential energy surfaces. chemrxiv.org

Degradation of Butanal, 2-oxo- is also relevant in biological systems and food chemistry, where it can be formed during the Maillard reaction. ebi.ac.ukresearchgate.net It is considered a reactive intermediate that can participate in further reactions, leading to the formation of various flavor and color compounds. researchgate.netimreblank.ch For instance, it can react with amino acids in the Strecker degradation process. imreblank.ch

Chemo-, Regio-, and Stereoselectivity in Butanal, 2-oxo- Reactions

The presence of two distinct carbonyl functional groups in Butanal, 2-oxo- makes it an excellent substrate for studying selectivity in chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.comnih.gov In the case of Butanal, 2-oxo-, nucleophilic addition reactions will typically occur preferentially at the more electrophilic and less sterically hindered aldehyde carbonyl. This is exemplified in the selective reduction to 1-hydroxy-butan-2-one. Similarly, the formation of an oxime by reaction with hydroxylamine is expected to occur at the aldehyde position. ontosight.ai

Regioselectivity is concerned with the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.comsaskoer.ca In reactions where Butanal, 2-oxo- acts as an electrophile, the regioselectivity is determined by which carbonyl group is attacked. As mentioned, the aldehyde is the more reactive site for nucleophilic attack.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. saskoer.cadurgapurgovtcollege.ac.inntu.edu.sgorganicchemistrytutor.comchemistrydocs.com In reactions involving the creation of a new stereocenter, such as the nucleophilic addition to a carbonyl group, the stereochemical outcome can be influenced by various factors. If the nucleophile or the catalyst is chiral, an enantioselective or diastereoselective reaction can occur. saskoer.cadurgapurgovtcollege.ac.in For example, the enzymatic reduction of Butanal, 2-oxo- would be expected to be highly stereoselective, yielding a specific enantiomer of 1-hydroxy-butan-2-one. The stereoselectivity of non-enzymatic reactions would depend on the specific reagents and conditions used.

| Selectivity Type | Description | Relevance to Butanal, 2-oxo- |

| Chemoselectivity | Preferential reaction of one functional group over another. masterorganicchemistry.comnih.gov | Nucleophilic attack is favored at the aldehyde carbonyl over the ketone carbonyl. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. masterorganicchemistry.comsaskoer.ca | Determines which carbonyl group undergoes reaction. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. saskoer.cadurgapurgovtcollege.ac.inntu.edu.sgorganicchemistrytutor.comchemistrydocs.com | Important in reactions creating a new chiral center, such as reduction of the ketone or addition to the aldehyde. |

Advanced Spectroscopic and Analytical Characterization of Butanal, 2 Oxo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms within a molecule. For Butanal, 2-oxo-, both ¹H and ¹³C NMR are fundamental for its structural elucidation.

The analysis of ¹H and ¹³C NMR chemical shifts is the first step in characterizing Butanal, 2-oxo-. The distinct electronic environments of the protons and carbon atoms lead to a unique set of chemical shifts.

In ¹H NMR spectroscopy, the aldehyde proton of Butanal, 2-oxo- is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups and typically resonates at a high chemical shift (δ) value. The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the aldehyde and ketone groups are particularly deshielded and appear at the downfield end of the spectrum. The chemical shifts of the ethyl group carbons are found in the upfield region.

While specific experimental data for Butanal, 2-oxo- is not widely published, data for the related compound butanal can provide some context. In butanal, the aldehyde proton appears around δ 9.7 ppm, and the carbons of the butyl chain appear at distinct chemical shifts. docbrown.infodocbrown.info For Butanal, 2-oxo-, the presence of the additional ketone group would be expected to further influence these shifts. For instance, in a derivative, 3,4-Dihydroxy-2-oxo-butanal, the protons were observed at δ 4.47 ppm and 3.38 ppm in D₂O. tandfonline.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanal, 2-oxo-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (Aldehyde) | ~9.6 - 9.8 | ~200 - 205 |

| C2 (Ketone) | - | ~195 - 200 |

| C3-H₂ (Methylene) | ~2.5 - 2.8 | ~35 - 40 |

| C4-H₃ (Methyl) | ~1.0 - 1.2 | ~7 - 10 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within Butanal, 2-oxo-.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For Butanal, 2-oxo-, a COSY spectrum would show a cross-peak between the methylene (B1212753) protons (C3-H₂) and the methyl protons (C4-H₃), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the Butanal, 2-oxo- molecule.

The application of these techniques has been demonstrated in the structural elucidation of various complex organic molecules, including derivatives of related compounds. acs.orgresearchgate.netnih.gov

¹H and ¹³C NMR Chemical Shift Analysis

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. scispace.comacs.org For Butanal, 2-oxo-, with a molecular formula of C₄H₆O₂, the expected monoisotopic mass is 86.036779 u. hmdb.ca HRMS can distinguish Butanal, 2-oxo- from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). For example, pentanal (C₅H₁₀O) has a nominal mass of 86, but its exact mass is 86.07316 Da, which is easily distinguishable from Butanal, 2-oxo- using a high-resolution instrument. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides detailed structural information and insights into fragmentation mechanisms.

For Butanal, 2-oxo-, the molecular ion [C₄H₆O₂]⁺• (m/z 86) would be expected to undergo characteristic fragmentation pathways. Common fragmentations for carbonyl compounds include α-cleavage and McLafferty rearrangements.

α-Cleavage: Cleavage of the bond adjacent to a carbonyl group. For Butanal, 2-oxo-, this could lead to the loss of the ethyl radical (•CH₂CH₃) to form the [CH₃CO]⁺ ion at m/z 43, or the loss of the formyl radical (•CHO) to form the [CH₃CH₂CO]⁺ ion at m/z 57. The acylium ion at m/z 43 is often a prominent peak in the mass spectra of methyl ketones. docbrown.info

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by the cleavage of a β-bond. In Butanal, 2-oxo-, this is less likely to be a primary pathway due to the absence of a γ-hydrogen relative to the ketone.

The fragmentation patterns observed in MS/MS experiments provide a fingerprint for the molecule, aiding in its identification in complex mixtures and in studying its reaction pathways. murdoch.edu.aucopernicus.orgdocbrown.info

Interactive Table: Predicted Major Fragment Ions of Butanal, 2-oxo- in Mass Spectrometry

| m/z | Proposed Ion | Fragmentation Pathway |

| 86 | [C₄H₆O₂]⁺• | Molecular Ion |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage (loss of •CHO) |

| 43 | [CH₃CO]⁺ | α-cleavage (loss of •CH₂CH₃) |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | α-cleavage |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and for monitoring the progress of chemical reactions. q-chem.comscielo.org.mxnepjol.infonsf.govchemrxiv.org

For Butanal, 2-oxo-, the most characteristic vibrational bands are associated with the C=O stretching of the aldehyde and ketone groups.

Infrared (IR) Spectroscopy: In the IR spectrum, the C=O stretching vibrations typically appear as strong absorption bands in the region of 1650-1750 cm⁻¹. Due to the presence of two carbonyl groups, two distinct C=O stretching bands may be observed, or they may overlap to form a broad, intense band. The aldehyde C-H stretch is also a characteristic feature, appearing as a pair of bands in the region of 2700-2900 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.comgoogle.com The C=O stretching vibrations are also active in the Raman spectrum. Raman can be particularly useful for studying reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions.

The specific frequencies of these vibrations can be influenced by factors such as conjugation, hydrogen bonding, and the physical state of the sample. By monitoring changes in the intensity of these characteristic bands, vibrational spectroscopy can be used to follow the consumption of Butanal, 2-oxo- or the formation of its derivatives in real-time.

Interactive Table: Characteristic Vibrational Frequencies for Butanal, 2-oxo-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1720 - 1740 |

| Ketone C=O | Stretch | ~1700 - 1720 |

| Aldehyde C-H | Stretch | ~2700 - 2900 (often two bands) |

| Alkyl C-H | Stretch | ~2850 - 3000 |

Electronic Spectroscopy (e.g., Vacuum-Ultraviolet Absorption Spectroscopy) for Electronic Structure and Conformational Analysis

Vacuum-ultraviolet (VUV) absorption spectroscopy is a powerful tool for investigating the electronic structure of molecules like Butanal, 2-oxo-. This technique provides insights into electronic transitions, such as σ → σ* and n → σ*, which are fundamental to understanding the molecule's chemical physics. osti.gov

A study measuring the absorption cross-sections of various four-carbon species in the vacuum ultraviolet range (5.17 – 9.92 eV) included 2-oxobutanal. osti.gov The resulting absorption spectra, largely reported for the first time, offer valuable data on vibrational band structure and Rydberg transitions. osti.gov While most species in the study had an uncertainty of 5%, the data for 2-oxobutanal was reported with a higher uncertainty of 10%, a factor attributed primarily to chemical purity. osti.gov

The dual carbonyl functionality in Butanal, 2-oxo-—an aldehyde and a ketone group—creates significant electronic effects. Both carbonyl groups are electron-withdrawing, leading to regions of positive electrostatic potential at the carbonyl carbons, making them susceptible to nucleophilic attack. Theoretical calculations on related unsaturated dicarbonyl compounds, such as methyl vinyl ketone oxide, predict strong electronic transitions in the UV-Vis region, which are associated with the delocalized π and π* orbitals across the molecule. osti.gov While not directly on 2-oxobutanal, these studies highlight how electronic spectroscopy can probe the complex electronic landscape of such molecules.

Conformational analysis, which is crucial for understanding reactivity, can also be aided by high-resolution electronic spectroscopy. For instance, studies on the 2-butoxy radical, a related C4 species, have shown that rotationally resolved electronic spectra can differentiate between various geometric conformers. nih.gov By comparing experimental rotational constants with ab initio computations, unambiguous conformational assignments can be made. nih.gov This approach could be similarly applied to dissect the conformational landscape of Butanal, 2-oxo-.

Chromatographic Methods for Separation and Purity Determination (e.g., GC-MS, LC-UV)

Chromatographic techniques are indispensable for the separation and purity assessment of Butanal, 2-oxo-. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with ultraviolet detection (LC-UV) are commonly employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for analyzing volatile organic compounds like Butanal, 2-oxo-. nih.gov In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected by a mass spectrometer. nih.gov The mass spectrometer provides a molecular ion peak and a fragmentation pattern that serves as a chemical fingerprint. For Butanal, 2-oxo-, the molecular ion peak is observed at an m/z of 86, corresponding to its molecular formula C₄H₆O₂. The fragmentation pattern helps to confirm the α-ketoaldehyde structure. GC-MS is not only used for identification but also for quantifying impurities, which may arise from overoxidation to carboxylic acids or side reactions during synthesis. For instance, impurities like 3-methyl-2-oxobutanoic acid in related compounds require high-resolution LC-MS for detection.

Liquid Chromatography-Ultraviolet Detection (LC-UV)

LC-UV is another key technique for the analysis of Butanal, 2-oxo-, particularly for quantitative purposes in complex mixtures. High-performance liquid chromatography (HPLC) separates compounds in a liquid mobile phase based on their affinity for a stationary phase. tandfonline.com The separated compounds are then detected by a UV detector. For enhanced sensitivity and selectivity, especially at trace levels, Butanal, 2-oxo- is often derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). This derivatization yields a product with strong UV absorbance, facilitating more sensitive detection.

In studies of related compounds, HPLC-UV has been used to confirm the purity and identity of isolated products. ebi.ac.uk For example, the analysis of a derivative of Butanal, 2-oxo-, (S)-3,4-Dihydroxy-2-oxobutanal, utilized an ODS-2 column with a methanol (B129727) mobile phase and UV detection at 220 and 280 nm. tandfonline.com Similarly, LC-UV analysis is a standard method for quality control, with certificates of analysis for related compounds often specifying a chromatographic purity of >90% as determined by techniques like HPLC. cleanchemlab.com

X-ray Crystallography of Butanal, 2-oxo- Adducts or Complexes

While obtaining a single crystal of the highly reactive Butanal, 2-oxo- itself is challenging, X-ray crystallography has been successfully applied to study its adducts and complexes. This technique provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding reactivity and biological function.

Research on compounds with similar structures has utilized X-ray crystallography to reveal spatial constraints and conformational details. For example, crystallographic analysis of intermediates like Schiff bases formed from related oxo-butanal compounds can elucidate how steric hindrance influences reactivity.

A notable example is the crystal structure determination of 2-Keto-3-ethoxybutyraldehyde bis(thiosemicarbazone), a derivative of an ethoxy analog of 2-oxobutanal, and its cupric complex. acs.org Such studies are vital in the field of medicinal chemistry, where the geometry of metal complexes can dictate their antitumor activity.

Furthermore, the synthesis of peptides incorporating oxo amino acids, followed by X-ray crystallographic analysis, has shown that the oxo group can introduce additional hydrogen bonding opportunities, leading to increased intermolecular interactions in the crystal lattice. researchgate.net This demonstrates the utility of the oxo functionality in designing molecules with specific self-assembly properties.

In the context of organometallic chemistry, molybdenum oxo alkylidene complexes have been synthesized and their structures confirmed by X-ray crystallography. mit.edu These studies, while not directly involving Butanal, 2-oxo-, showcase the power of X-ray diffraction in characterizing the geometry of metal-oxo complexes, which are important in catalysis. Similarly, the crystal structures of heteronuclear copper(II)-lanthanide(III) complexes have been determined, revealing intricate coordination environments and bridging ligands. mdpi.com

Theoretical and Computational Chemistry Studies on Butanal, 2 Oxo

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butanal, 2-oxo-. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of chemical phenomena.

DFT calculations have been employed to investigate the reactions of Butanal, 2-oxo- and related dicarbonyl compounds. For instance, studies on the atmospheric oxidation of related ketones have utilized DFT to map out potential energy surfaces and identify reaction pathways. rsc.orgacs.org In the context of the Norrish Type II reaction, a common photochemical reaction for carbonyl compounds, DFT has been used to model the reaction energetics. chemrxiv.org Specifically, the B3LYP functional is a popular choice for such investigations. researchgate.netacs.org For example, DFT calculations at the B3LYP/6-311++G(3df,2p) level of theory have been used to probe the decomposition mechanisms of related nitroaniline anions. acs.org

DFT can also be used to predict the reactivity of Butanal, 2-oxo- in various reactions. For example, by modeling the electrophilicity of the aldehyde and ketone groups, one can predict how the molecule will react with nucleophiles. Frontier Molecular Orbital (FMO) analysis, a component of DFT, helps in identifying the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely site for nucleophilic attack.

Table 1: Examples of DFT Functionals Used in Studies of Carbonyl Compounds

| DFT Functional | Application | Reference |

| B3LYP | Investigating reaction mechanisms and energetics. | researchgate.netacs.org |

| M06-2X | Simulating VUV absorption spectra. | researchgate.net |

| CAM-B3LYP | Simulating VUV absorption spectra. | researchgate.netacs.org |

| ωB97X-D | Simulating VUV absorption spectra and geometry optimization. | acs.orgresearchgate.net |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. libretexts.org These methods are generally more computationally demanding than DFT but can provide higher accuracy.

For carbonyl compounds like Butanal, 2-oxo-, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. chemrxiv.orgaip.org For example, the CCSD(T) method, often considered the "gold standard" in quantum chemistry, has been used to benchmark the results of less computationally expensive methods for reactions involving ketones. acs.orgresearchgate.net Ab initio calculations are particularly important for studying photochemical reactions, such as the Norrish Type II reaction, where an accurate description of electronically excited states is crucial. chemrxiv.org These methods can help to elucidate complex reaction pathways that may involve multiple electronic states. chemrxiv.org

Density Functional Theory (DFT) Studies

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed steps of chemical reactions involving Butanal, 2-oxo-. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be constructed. numberanalytics.comquantumatk.com

A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. numberanalytics.com Various computational techniques, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method and Nudged Elastic Band (NEB) method, are used to find these crucial structures. numberanalytics.comresearchgate.net Once a transition state is located, its structure provides valuable information about the geometry of the reacting molecules at the point of highest energy. researchgate.net

For example, in the context of atmospheric chemistry, theoretical studies have investigated the Cl-initiated oxidation of related ketones. rsc.org These studies have identified various reaction pathways, including H-abstraction and isomerization, and calculated the energy barriers for each step. rsc.org Such calculations can predict the major and minor products of a reaction under specific conditions. rsc.org Similarly, computational studies have been used to understand the mechanism of the Norrish Type II reaction in carbonyls, identifying the key transition states for the initial hydrogen transfer step. chemrxiv.org

Table 2: Calculated Energetic Properties for a Reaction Step

| Property | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. |

Prediction and Interpretation of Spectroscopic Properties (e.g., VUV spectra)

Computational methods are also essential for predicting and interpreting the spectroscopic properties of Butanal, 2-oxo-. This is particularly valuable for understanding its behavior when interacting with light, for instance in the vacuum ultraviolet (VUV) region. researchgate.net

Time-dependent density functional theory (TD-DFT) is a common method used to simulate electronic absorption spectra, such as VUV spectra. researchgate.netacs.org By calculating the energies of electronic transitions and their corresponding oscillator strengths, a theoretical spectrum can be generated and compared with experimental data. acs.org This comparison can help to assign the observed spectral features to specific electronic transitions within the molecule. researchgate.net

Molecular Dynamics Simulations of Butanal, 2-oxo- Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of Butanal, 2-oxo-, including its conformational changes and interactions with other molecules. In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to propagate the system forward in time.

These simulations can be used to explore the conformational landscape of Butanal, 2-oxo-, identifying the different stable conformations and the energy barriers between them. This is important because the reactivity and spectroscopic properties of a molecule can be influenced by its conformation.

Recent advances have focused on developing machine learning-based potential energy surfaces (PESs) that can accurately describe the energy and forces of a molecule at a fraction of the cost of traditional quantum mechanical calculations. aip.orgaip.org These PESs can be trained on high-level ab initio data and then used to run long-timescale MD simulations. aip.orgaip.orgresearchgate.net This approach has been applied to molecules with similar structural motifs to Butanal, 2-oxo-, such as acetoacetaldehyde (B1229124) (3-oxobutanal), to study phenomena like proton transfer dynamics. aip.orgresearchgate.net

Butanal, 2 Oxo in Environmental Chemistry and Atmospheric Science

Atmospheric Occurrence and Photochemical Pathways of Butanal, 2-oxo-

Butanal, 2-oxo- is a volatile organic compound (VOC) that has been identified in the atmosphere. Its presence is primarily linked to the oxidation of other VOCs. For instance, it is a product of the gas-phase ozonolysis of ethyl vinyl ketone (EVK), an α,β-unsaturated ketone. rsc.orgscispace.com In laboratory studies, the formation of 2-oxobutanal from the ozonolysis of EVK has been quantified, with reported yields varying depending on experimental conditions such as humidity. rsc.orgresearchgate.net For example, one study reported a yield of 0.444 ± 0.025 under humid conditions, while another under dry conditions reported a lower yield. rsc.orgresearchgate.net Theoretical studies also support the formation of 2-oxobutanal from the decomposition of primary ozonides formed during the ozonolysis of compounds like EVK. rsc.orgscispace.com

The photochemical pathways of Butanal, 2-oxo- are crucial to its atmospheric lifetime. Like other carbonyl compounds, it is susceptible to photolysis, which is the breakdown of the molecule by sunlight. While specific photolysis rates for 2-oxobutanal are not extensively detailed in the provided results, it is known that unsaturated 1,4-dicarbonyls, a related class of compounds, undergo rapid photochemical processing. researchgate.net This suggests that photolysis is likely a significant removal process for 2-oxobutanal in the atmospheric boundary layer. researchgate.net Additionally, it can react with key atmospheric oxidants such as the hydroxyl radical (OH).

Role as an Intermediate in Atmospheric Oxidation of Volatile Organic Compounds (VOCs)

Butanal, 2-oxo- plays a critical role as an intermediate in the atmospheric oxidation of a variety of VOCs. csustan.edu Its formation is a key step in the degradation of larger organic molecules. A significant pathway for its formation is the ozonolysis of α,β-unsaturated ketones. rsc.orgcopernicus.org For example, the reaction of ozone with ethyl vinyl ketone leads to the formation of 2-oxobutanal and formaldehyde (B43269) oxide. rsc.orgscispace.comcopernicus.org

The table below summarizes the product yields of 2-oxobutanal from the ozonolysis of ethyl vinyl ketone as reported in different studies.

| Precursor VOC | Oxidant | Reported Yield of Butanal, 2-oxo- | Reference |

|---|---|---|---|

| Ethyl Vinyl Ketone | Ozone (O3) | 0.444 ± 0.025 | rsc.orgresearchgate.net |

| Ethyl Vinyl Ketone | Ozone (O3) | 0.49 | copernicus.org |

| Ethyl Vinyl Ketone | Ozone (O3) | 0.49 ± 0.03 | researchgate.net |

Furthermore, theoretical studies have shown that 2-oxobutanal can be formed through the Cl-initiated atmospheric oxidation of methyl isopropenyl ketone. rsc.org This highlights the diverse range of precursors and reaction pathways that can lead to the atmospheric presence of this compound.

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary organic aerosols (SOA) are a major component of atmospheric particulate matter and are formed from the oxidation of VOCs. copernicus.orgnih.gov Butanal, 2-oxo-, as an oxidation product of various VOCs, is implicated in the formation of SOA. researcher.lifetropos.de While direct quantitative contributions are still an area of active research, its chemical structure, containing both aldehyde and ketone functional groups, makes it a potential precursor for particle-phase reactions.

The oxidation products of VOCs, including dicarbonyl compounds like 2-oxobutanal, can partition into the particle phase and undergo further reactions, contributing to the growth of SOA. d-nb.info The formation of organonitrates and organonitrites from the reactions of such compounds can also contribute to SOA mass. copernicus.org For instance, studies on gasoline vehicle emissions have detected ions corresponding to 3-oxobutanal and its isomers in the formed SOA. copernicus.org The complex chemistry of Criegee intermediates, formed alongside 2-oxobutanal in ozonolysis reactions, also plays a role in subsequent aerosol formation. scispace.comcopernicus.orgresearcher.life

Environmental Degradation Mechanisms and Persistence

The persistence of Butanal, 2-oxo- in the environment is determined by its degradation mechanisms. The primary atmospheric sinks for this compound are expected to be photolysis and reaction with hydroxyl (OH) radicals. researchgate.net The presence of two carbonyl groups suggests that it will be reactive towards photolysis.

The reaction with OH radicals is a major degradation pathway for most VOCs in the troposphere. csustan.edu For a structurally similar compound, 3,3-Dimethyl-2-oxobutanal, the reaction rate constant with OH radicals has been measured, indicating a significant reaction rate. It is expected that Butanal, 2-oxo- will also react readily with OH radicals, limiting its atmospheric lifetime.

In aqueous environments, α-ketoaldehydes can be prone to hydrolysis. Abiotic degradation studies following OECD guidelines can be used to determine its half-life through processes like hydrolysis and photolysis in aqueous phases.

Biochemical and Food Chemistry Research Perspectives on Butanal, 2 Oxo

Formation in Food Systems via Maillard Reactions or Sugar Degradation

Butanal, 2-oxo-, also known as 2-oxobutanal or ethylglyoxal, is a reactive α-ketoaldehyde formed in food systems primarily through two major non-enzymatic browning pathways: the Maillard reaction and sugar degradation. hmdb.caresearchgate.net These reactions are responsible for the development of color, aroma, and flavor in thermally processed foods. imreblank.chperfumerflavorist.com

The Maillard reaction is a complex cascade of chemical reactions initiated between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. imreblank.ch During this process, unstable intermediates are formed, which can undergo further degradation to generate a variety of compounds, including α-dicarbonyls like 2-oxobutanal. researchgate.netebi.ac.uk For instance, the degradation of 1-deoxy-D-erythro-hexo-2,3-diulose, a key intermediate in the Maillard chemistry of hexoses, has been shown to produce 4-hydroxy-2-oxobutanal (B1210844) and 3,4-dihydroxy-2-oxobutanal, which are derivatives of 2-oxobutanal. researchgate.net Isotope labeling studies have confirmed that the carbon skeleton of glucose is incorporated into various fragmentation products, including precursors to 2-oxobutanal, through different enolization pathways. nih.gov

Sugar degradation, particularly under thermal stress, is another significant route for the formation of 2-oxobutanal. The degradation of glucose can lead to the formation of several reactive α-dicarbonyl compounds. researchgate.net One identified pathway involves the formation of 2-hydroxy-3-oxobutanal, a tautomer of a 1-deoxy-2,3-tetrodiulose, which is an intermediate in the formation of acetic acid from glucose. imreblank.chnih.gov Furthermore, the degradation of vitamin C (ascorbic acid) and its oxidized form, dehydroascorbic acid, can also generate derivatives of 2-oxobutanal, such as 3,4-dihydroxy-2-oxobutanal (threosone) and 4-hydroxy-2-oxobutanal (3-deoxythreosone). ebi.ac.ukresearchgate.netnih.gov

The table below summarizes key precursors and reaction types leading to the formation of 2-oxobutanal and its derivatives in food systems.

| Precursor(s) | Reaction Type | Key Intermediates/Products | Food Context |

| Reducing Sugars (e.g., Glucose) + Amino Acids | Maillard Reaction | 1-deoxy-D-erythro-hexo-2,3-diulose, 2-hydroxy-3-oxobutanal | Thermally processed foods (e.g., baked goods, roasted meats) imreblank.chresearchgate.net |

| Glucose | Sugar Degradation (Caramelization) | 3,4-dihydroxy-2-oxobutanal, 4-hydroxy-2-oxobutanal | Heated sugar solutions, confectionery researchgate.net |

| Vitamin C (Ascorbic Acid) | Degradation | 3,4-dihydroxy-2-oxobutanal (Threosone), 4-hydroxy-2-oxobutanal (3-deoxythreosone) | Foods rich in Vitamin C, processed juices ebi.ac.ukresearchgate.netnih.gov |

Participation in Enzymatic and Non-Enzymatic Biochemical Transformations (e.g., in microorganisms or in vitro systems)

Butanal, 2-oxo- is a biochemically active molecule that participates in both enzymatic and non-enzymatic transformations in various biological systems, particularly in microorganisms.

Enzymatic Transformations:

In several metabolic pathways, 2-oxobutanal serves as a substrate for various enzymes. For example, it is an intermediate in butanol biosynthesis, where it can be converted to butanol by the enzyme butanol dehydrogenase (BDH), a reaction that utilizes NAD(P)H as a cofactor. This highlights its role in microbial metabolic engineering for the production of biofuels. Furthermore, enzymes such as alcohol dehydrogenases can catalyze the reduction of the aldehyde and ketone groups of 2-oxobutanal to their corresponding alcohols. google.com In some microorganisms, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase has the potential to catalyze the reduction of related 2-oxoacids to produce compounds like 3-methyl-2-oxobutanal (B3248313). google.com

Non-Enzymatic Transformations:

The chemical reactivity of 2-oxobutanal, owing to its two carbonyl groups, makes it susceptible to various non-enzymatic transformations. As an electrophile, it can react with nucleophiles present in biological systems. In the context of the Maillard reaction, once formed, it can continue to react with amino acids and other nucleophiles, contributing to the formation of complex brown polymers known as melanoidins. imreblank.ch It can also participate in redox reactions, which can influence the oxidative state of a cell or an in vitro system. The degradation of 1-deoxyhexo-2,3-diulose, a Maillard reaction intermediate, can lead to the formation of 2-oxobutanal derivatives through reactions like enolization, water elimination, and oxidation. researchgate.net

The table below provides examples of biochemical transformations involving 2-oxobutanal.

| Transformation Type | Description | Example Enzyme/Reaction | System |

| Enzymatic Reduction | Conversion of the keto and/or aldehyde group to a hydroxyl group. | Butanol dehydrogenase (BDH) converting 2-oxobutanal to butanol. | Microorganisms (e.g., Clostridium) |

| Enzymatic Reduction | General reduction of aldehydes and ketones. | Alcohol dehydrogenases. google.com | Various organisms |

| Non-Enzymatic Reaction | Further participation in the Maillard reaction cascade. | Reaction with amino groups to form melanoidins. imreblank.ch | In vitro systems, food systems |

| Non-Enzymatic Degradation | Breakdown of precursors to form 2-oxobutanal derivatives. | Enolization, water elimination, and oxidation of 1-deoxyhexo-2,3-diulose. researchgate.net | In vitro systems |

Interactions with Biological Macromolecules (in vitro studies, e.g., protein adduct formation)

The high electrophilicity of the carbonyl groups in Butanal, 2-oxo- and its derivatives makes them reactive towards nucleophilic sites on biological macromolecules, most notably proteins. nih.gov This reactivity leads to the formation of covalent adducts, a process that can alter the structure and function of the modified protein. nih.gov These interactions are a key aspect of the biological consequences of the Maillard reaction, often studied under the umbrella of "advanced glycation end-products" (AGEs) formation, where 2-oxobutanal derivatives are implicated as reactive intermediates. ontosight.ai

In vitro studies have demonstrated that α,β-unsaturated aldehydes and dicarbonyl compounds, including those derived from sugar fragmentation and the Maillard reaction, can covalently bind to proteins. dss.go.th The primary targets for adduction on proteins are the nucleophilic side chains of amino acid residues such as lysine (B10760008), arginine, and cysteine. nih.gov The ε-amino group of lysine, the guanidinyl group of arginine, and the thiol group of cysteine are particularly susceptible to forming adducts with electrophilic aldehydes. nih.govmdpi.com

The formation of these adducts can be detected and characterized using various analytical techniques, including mass spectrometry. nih.gov For example, the reaction of aldehydes with proteins can be studied by trapping the resulting adducts with specific probes, allowing for their identification and quantification. nih.gov The interaction of 2-oxobutanal with proteins can lead to modifications that may result in protein cross-linking, changes in enzyme activity, and altered protein conformation. ontosight.ai

The following table summarizes the types of interactions between 2-oxobutanal and biological macromolecules based on in vitro findings.

| Interacting Macromolecule | Type of Interaction | Amino Acid Residues Involved | Potential Consequence |

| Proteins (e.g., enzymes, structural proteins) | Covalent Adduct Formation (Schiff base, Michael addition) | Lysine, Arginine, Cysteine nih.govmdpi.com | Altered protein structure and function, protein cross-linking, enzyme inhibition ontosight.ai |

| Peptides | Covalent Adduct Formation | Nucleophilic amino acid side chains | Model for studying protein modification nih.gov |

Role as a Metabolite or Precursor in Non-Human Biological Pathways

In various non-human biological systems, particularly in microorganisms, Butanal, 2-oxo- (or its related compound, 2-oxobutanoate) functions as a key metabolite or precursor in several important metabolic pathways. nih.gov Its involvement is crucial for the biosynthesis of valuable compounds and for the degradation of various organic molecules.

2-Oxobutanoate (B1229078) is a central intermediate in the metabolism of several amino acids, including glycine, serine, and methionine, as well as in propanoate metabolism. It serves as the immediate precursor to propionyl-CoA, a compound that feeds into major metabolic cycles. nih.gov The oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA is a key step in these degradative pathways. nih.gov

In the context of microbial biotechnology, engineered metabolic pathways in organisms like E. coli and S. cerevisiae can be designed to utilize or produce 2-oxobutanal and its derivatives. google.com For example, in engineered pathways for isoprene (B109036) biosynthesis, 3-methyl-2-oxobutanal can undergo sequential reductions to form precursors for isoprene. google.com Similarly, 2-oxobutanal is a key intermediate in engineered butanol biosynthesis pathways.

Furthermore, 2-oxobutanal is involved in the catabolism of certain compounds in various microorganisms. For instance, some bacteria can catabolize leucine (B10760876) to 3-methyl butanal, a branched-chain aldehyde that contributes to the flavor of fermented foods. researchgate.netnih.gov While not directly 2-oxobutanal, this illustrates the role of related oxo-aldehydes in microbial metabolism. The versatility of microbial enzymes allows for the transformation of 2-oxobutanal and related compounds into a variety of other molecules, highlighting its significance as a metabolic hub. uomustansiriyah.edu.iqfrontiersin.org

The table below outlines the role of 2-oxobutanal/2-oxobutanoate in selected non-human biological pathways.

| Pathway | Role of 2-Oxobutanal/2-Oxobutanoate | Organism/System | Significance |

| Amino Acid Metabolism (Glycine, Serine, Methionine) | Intermediate | Microorganisms | Central role in amino acid breakdown |

| Propanoate Metabolism | Precursor to Propionyl-CoA nih.gov | Microorganisms | Links various metabolic pathways nih.gov |

| Butanol Biosynthesis | Intermediate | Engineered Microorganisms (e.g., Clostridium) | Biofuel production |

| Isoprene Biosynthesis | Precursor to isoprene precursors (as 3-methyl-2-oxobutanal) google.com | Engineered Microorganisms (e.g., E. coli, S. cerevisiae) | Production of valuable bioproducts google.com |

Applications of Butanal, 2 Oxo in Advanced Organic Synthesis

Butanal, 2-oxo- as a Key Intermediate for Complex Molecule Synthesis

The dual reactivity of Butanal, 2-oxo- allows it to serve as a pivotal intermediate in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. Its utility is demonstrated in its incorporation into larger molecular frameworks through various chemical transformations.

One significant application is in the preparation of dipeptidyl enoates. These compounds are of interest in medicinal chemistry as they have been investigated as potential potent inhibitors of rhodesain, a cysteine protease involved in the pathogenesis of certain diseases. The synthesis of these complex inhibitors often utilizes Butanal, 2-oxo- as a key starting reagent.

Furthermore, Butanal, 2-oxo- is an important precursor in industrial chemical synthesis. It plays a role in bio-oxo processes for the production of isobutyraldehyde, a valuable chemical used in the manufacture of consumer products like plasticizers and adhesives. It is also involved in processes that generate butanals, which can be subsequently converted to other commercially important chemicals such as 2-ethylhexanol through aldol (B89426) condensation and hydrogenation reactions.

In the realm of biocatalysis, Butanal, 2-oxo- is utilized in engineered enzymatic reactions to build complex molecular scaffolds. For instance, it participates in biocatalyzed aldol reactions to form extended 2-oxoacid frameworks. These frameworks are valuable precursors for the synthesis of important biochemical compounds, including the amino acids proline and pipecolic acid. The efficiency of these enzymatic reactions highlights the utility of Butanal, 2-oxo- in synthetic biology for creating complex, biologically relevant molecules.

A summary of complex molecules synthesized using Butanal, 2-oxo- as an intermediate is presented below.

| Target Molecule/Class | Synthetic Application | Significance |

| Dipeptidyl enoates | Used as a key reagent in their preparation. | Potential potent rhodesain inhibitors for therapeutic applications. |

| Isobutyraldehyde | Serves as an intermediate in bio-oxo processes. | Valuable aldehyde for producing plasticizers and adhesives. |

| 2-Ethylhexanol | Intermediate butanals are converted to this alcohol. | A large-volume chemical used primarily as a plasticizer. |

| Proline and Pipecolic Acid Precursors | Used in biocatalyzed aldol reactions to form 2-oxoacid frameworks. | Important biochemical compounds with various biological roles. |

Use in Stereoselective Synthesis of Chiral Compounds

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Butanal, 2-oxo- and its derivatives are valuable tools in stereoselective synthesis, enabling the production of enantiomerically enriched compounds.

A key area where the stereoselective potential of Butanal, 2-oxo- is realized is through enzymatic reactions. Biocatalyzed aldol reactions, for instance, can be engineered to be highly stereoselective. Research has shown that the condensation of acetaldehyde (B116499) with glyoxylic acid, mediated by engineered aldolases from E. coli, can produce Butanal, 2-oxo- with a high enantiomeric excess (ee) of 88%. This process, conducted in a phosphate (B84403) buffer at neutral pH, demonstrates a viable route to chiral Butanal, 2-oxo-.

Furthermore, advancements in asymmetric catalysis have developed methods for producing chiral aldehydes that can be subsequently oxidized to form chiral α-keto aldehydes like Butanal, 2-oxo-. Rhodium-catalyzed asymmetric hydroformylation using chiral ligands such as BINAP is one such method. This approach allows for the enantioselective hydroformylation of substrates like allyl ethers to yield chiral aldehydes, which serve as precursors to chiral Butanal, 2-oxo-.

While direct applications of Butanal, 2-oxo- as a reactant in well-known named stereoselective reactions are still an area of growing research, its structural motifs are found in complex chiral molecules, suggesting its potential. For example, the synthesis of complex chiral molecules such as (R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)Methyl)-4-oxobutanal highlights the incorporation of the butanal structure into intricate, stereodefined architectures.

The table below summarizes key findings in the stereoselective synthesis involving Butanal, 2-oxo-.

| Method | Description | Key Finding | Reference |

|---|---|---|---|

| Enzymatic Aldol Reaction | Biocatalyzed condensation of acetaldehyde and glyoxylic acid using engineered E. coli aldolases. |

Emerging Research Frontiers and Future Perspectives for Butanal, 2 Oxo Chemistry

Development of Sustainable and Atom-Economical Syntheses

The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic routes. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, minimizing waste. jocpr.comprimescholars.com The pursuit of high atom economy is leading researchers away from classical syntheses toward more innovative and sustainable strategies for producing Butanal, 2-oxo-.

Future research is focused on catalytic and bio-catalytic methods that offer high efficiency and reduce environmental impact. One promising area is the conversion of biomass-derived feedstocks. For instance, processes are being investigated to produce valuable chemicals from the hydro-treatment of lignocellulosic biomass. escholarship.org The synthesis of Butanal, 2-oxo- and related oxo chemicals can be achieved through the hydroformylation of propylene (B89431) or the oxidation of biomass-derived molecules like 1,3-butanediol (B41344). researchgate.net Enzymatic pathways, utilizing enzymes such as alcohol dehydrogenases, present a highly selective and environmentally benign alternative to traditional chemical oxidation, which often relies on stoichiometric, heavy-metal-based oxidants like pyridinium (B92312) chlorochromate (PCC). Another avenue involves the hydrolysis of furanic compounds, such as 2-methylfuran (B129897) (2-MF), which can be derived from carbohydrates, to yield Butanal, 2-oxo-. escholarship.org These bio-based routes are central to developing a sustainable chemical industry that relies on renewable resources rather than petroleum feedstocks. researchgate.net

| Synthesis Strategy | Precursor(s) | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Chemical Oxidation | 1,3-butanediol | Uses catalysts like pyridinium chlorochromate (PCC). | Lower atom economy; often involves hazardous reagents. | |

| Enzymatic Pathway | 1,3-butanediol | Employs alcohol dehydrogenases. | High selectivity, mild reaction conditions, environmentally benign. | |

| Hydrolysis of Furans | 2-Methylfuran (from biomass) | Acid-catalyzed ring-opening. | Utilizes renewable, bio-based feedstocks. | escholarship.org |

| Cellulose Conversion | Cellulose | Catalytic conversion using systems like Sn-triflate in methanol (B129727). | Direct conversion of abundant biomass into valuable chemicals. | researchgate.net |

| Domino Redox Isomerization/Cyclization | Tethered aminopropargyl alcohols | Ruthenium-catalyzed, one-pot synthesis of related heterocycles. | High atom economy, minimizes intermediate handling. nih.gov | nih.gov |

Exploration of Unconventional Reactivity and Catalysis